molecular formula C9H14ClF2NO2 B2704954 (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride CAS No. 2445749-98-2

(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride

Katalognummer: B2704954
CAS-Nummer: 2445749-98-2
Molekulargewicht: 241.66
InChI-Schlüssel: BYFXYCIPBQUZMW-IMDDLPMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is a bicyclic molecule featuring a nitrogen atom within a [3.3.1] bicyclo framework. Key structural attributes include:

  • Bicyclic system: The [3.3.1] system comprises two bridgehead carbons, creating a rigid, bowl-shaped conformation.
  • Substituents: Two fluorine atoms at the 9,9 positions and a carboxylic acid group at position 7.
  • Stereochemistry: The (1R,5S) configuration defines spatial orientation, influencing interactions with biological targets.
  • Salt form: The hydrochloride salt enhances aqueous solubility and crystallinity .

This compound is primarily used as a building block in medicinal chemistry research, particularly for exploring fluorinated heterocycles’ pharmacokinetic properties .

Eigenschaften

IUPAC Name

(1R,5S)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2.ClH/c10-9(11)6-1-5(8(13)14)2-7(9)4-12-3-6;/h5-7,12H,1-4H2,(H,13,14);1H/t5?,6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFXYCIPBQUZMW-FXFNDYDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CNCC1C2(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H](C2(F)F)CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases to facilitate the formation of the bicyclic structure. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Bicyclic Frameworks

The bicyclo system’s bridgehead configuration critically impacts molecular geometry and reactivity:

Compound Name Bicyclo System Substituents Functional Group Molecular Formula Molecular Weight (g/mol)
Target Compound [3.3.1] 9,9-difluoro, 7-carboxylic acid Carboxylic acid C8H11ClF2NO2* 234.64 (calculated)
2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid HCl [3.2.2] 2,2-difluoro, 5-carboxylic acid Carboxylic acid C8H12ClF2NO2 235.64
(1S,5R)-3,3-difluoro-8-azabicyclo[3.2.1]octane HCl [3.2.1] 3,3-difluoro Amine C7H12ClF2N 195.63

Note: The target compound’s molecular formula is inferred from and , though discrepancies exist in cited sources.

  • Key Differences :
    • Ring Strain : The [3.3.1] system (target) has lower strain than [3.2.2] or [3.2.1], favoring synthetic stability .
    • Substituent Positioning : Fluorine at 9,9 (target) vs. 2,2 ([3.2.2] system) alters electronic effects on the carboxylic acid.

Functional Group and Substituent Analysis

  • Carboxylic Acid vs. Ester/Amide : The target’s free carboxylic acid (position 7) enhances hydrophilicity compared to ester-protected derivatives (e.g., : tert-butoxycarbonyl group) .

Stereochemical and Isomeric Comparisons

  • Stereochemistry : The (1R,5S) configuration in the target contrasts with exo/endo isomers (e.g., : exo-8-azabicyclo[3.2.1]octane derivatives), which exhibit distinct binding affinities to biological targets .
  • Regioisomerism: Positional shifts of the carboxylic acid (e.g., 1-carboxylic acid in vs.

Biologische Aktivität

(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂F₅NO₃
  • Molecular Weight : 301.21 g/mol
  • CAS Number : 2679806-50-7

The biological activity of (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit activity against various enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes responsible for metabolic processes, leading to altered cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways in the nervous system.

Antimicrobial Activity

Studies have shown that (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid exhibits antimicrobial properties against a range of pathogens. For example, it has been tested against various bacterial strains, demonstrating significant inhibitory effects.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Cytotoxicity

Research evaluating the cytotoxic effects of this compound on cancer cell lines has yielded promising results. It has shown selective cytotoxicity towards certain cancer types while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)254
MCF-7 (breast cancer)305
A549 (lung cancer)206

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid against multidrug-resistant bacteria. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Research on Cancer Cell Lines

In another study focusing on its cytotoxic effects, researchers treated various human cancer cell lines with different concentrations of the compound. The findings revealed that it induced apoptosis in a dose-dependent manner, particularly in breast and lung cancer cells . This suggests a potential role in cancer therapy as an adjunct treatment option.

Q & A

Basic: What are the key synthetic challenges in preparing (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis involves constructing the bicyclic scaffold while controlling stereochemistry and fluorine incorporation. Key steps include:

  • Cyclization : Precursors like diols or amines are cyclized under anhydrous conditions to form the bicyclo[3.3.1] framework .
  • Fluorination : Fluorine atoms are introduced via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic displacement, requiring strict temperature control (-20°C to 0°C) to avoid side reactions .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl esters) under acidic or basic conditions, monitored by HPLC to ensure >95% purity .
  • Salt Formation : Reaction with HCl gas in ethanol to yield the hydrochloride salt, followed by recrystallization .
    Critical Parameters : Reaction pH, solvent polarity (e.g., DMF for fluorination), and chiral resolution methods (e.g., chiral HPLC) to isolate the (1R,5S) enantiomer .

Advanced: How can fluorination efficiency be optimized while minimizing defluorination byproducts?

Methodological Answer:
Fluorination efficiency depends on:

  • Reagent Selection : Use of anhydrous Selectfluor® in acetonitrile at 0°C reduces defluorination compared to DAST .
  • Catalysis : Lewis acids like BF₃·Et₂O stabilize transition states, improving regioselectivity .
  • Inline Monitoring : Real-time ¹⁹F NMR tracks fluorination progress, allowing early termination to prevent over-fluorination .
  • Byproduct Mitigation : Post-reaction quenching with aqueous NaHCO₃ removes excess fluorinating agents. Purification via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) isolates the target compound .
    Data Insight : Pilot studies show 85–90% fluorination yield with <5% defluorination under optimized conditions .

Basic: What analytical techniques are used to confirm the compound’s structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : Assigns proton environments (e.g., δ 4.2–4.5 ppm for bridgehead protons) and confirms fluorine incorporation (δ -120 to -150 ppm for CF₂) .
  • HPLC-MS : Validates molecular weight (theoretical: 265.68 g/mol) and purity (>98% by area under the curve) .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic core and confirms the (1R,5S) configuration .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., Cl%: 12.1% theoretical) .

Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:
Discrepancies arise from:

  • Purity Variability : Impurities (e.g., residual solvents) may non-specifically bind targets. Reproduce assays with HPLC-purified batches (>99%) .
  • Assay Conditions : pH (7.4 vs. 6.8) and ionic strength alter protonation states. Standardize using phosphate-buffered saline (PBS) .
  • Target Selectivity : Perform counter-screens against related enzymes/receptors (e.g., GPCR panels) to rule off-target effects .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses, distinguishing competitive vs. allosteric mechanisms .
    Case Study : A 2024 study resolved conflicting IC₅₀ values (0.5 µM vs. 5 µM) by identifying a critical salt bridge interaction missed in low-resolution models .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent light-induced degradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt .
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles reduce activity by 20%) .

Advanced: How can the compound’s pharmacokinetic (PK) profile be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with in vivo hydrolysis regenerating the active form .
  • Lipid Nanoparticles : Encapsulate in PEGylated liposomes (size: 80–100 nm) to prolong half-life from 2 h to 8 h in murine models .
  • Metabolic Stability : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce oxidative defluorination observed in liver microsomes .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis; HCl gas released during salt formation requires scrubbing .
  • Waste Disposal : Neutralize acidic waste with NaOH (pH 7–8) before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.